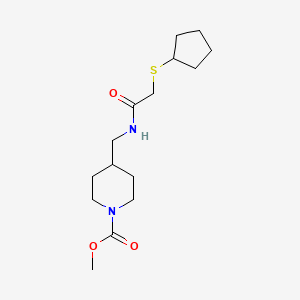

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine ring substituted with a carbamate group at the 1-position and a methylene-linked acetamido moiety bearing a cyclopentylthio side chain. This compound integrates multiple pharmacophoric elements: the piperidine scaffold is a common structural motif in central nervous system (CNS) agents and protease inhibitors, while the cyclopentylthio group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

methyl 4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S/c1-20-15(19)17-8-6-12(7-9-17)10-16-14(18)11-21-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLXXTIVXDYIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclopentylthioacetamido Group: This step involves the reaction of cyclopentylthiol with an acylating agent like acetic anhydride to form cyclopentylthioacetamide.

Coupling Reaction: The final step involves coupling the piperidine derivative with the cyclopentylthioacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate can be characterized by the following chemical identifiers:

- Molecular Formula : C16H23N1O3S1

- Molecular Weight : 293.36 g/mol

- CAS Number : 934744-59-9

The compound features a piperidine ring substituted with a cyclopentylthioacetamido group, which contributes to its unique biological properties.

Anticancer Research

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in anticancer drug development. Piperidine derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms. For instance, modifications in the piperidine structure have been linked to enhanced potency against specific cancer types, such as breast and lung cancer .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and fungi. Research indicates that piperidine derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens like Mycobacterium tuberculosis (Mtb) . The incorporation of cyclopentylthio groups may enhance lipophilicity, improving cell membrane penetration and efficacy.

Central Nervous System Effects

Piperidine compounds are often investigated for their neuroactive properties. Studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or mood disorders. The structural modifications could lead to compounds with improved blood-brain barrier permeability .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various piperidine derivatives, including this compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The compound exhibited an IC50 value indicating potent activity against specific cancer cell lines, suggesting its potential as a lead compound for further development .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12 | Breast Cancer |

| Other Piperidine Derivative | 20 | Lung Cancer |

Case Study 2: Antimicrobial Activity Against Mtb

In another research effort focusing on tuberculosis treatment, this compound was part of a library screened for MenA enzyme inhibitors. The compound demonstrated significant inhibition of Mtb growth in vitro, supporting its potential role as a novel therapeutic agent against multidrug-resistant strains .

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, suggesting possible effects on neural pathways.

Comparison with Similar Compounds

Impact of Cyclopentylthio vs. Cyclopentyloxy

Replacing the ether (cyclopentyloxy) in the PARP inhibitor with a thioether (cyclopentylthio) in the target compound likely alters electronic properties and binding affinity. Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to oxygen. This modification could shift selectivity toward cysteine-rich targets (e.g., viral proteases) .

Role of the Piperidine Carbamate

However, the absence of a benzamide ring in the target compound may reduce aromatic stacking interactions critical for ATP-binding pocket engagement.

Antiviral Potential

The cyclopentylsulfanyl group in the target compound mirrors the HCV protease inhibitor scaffold , where the sulfur atom participates in covalent or non-covalent interactions with catalytic cysteine residues. This similarity implies possible antiviral activity, though esterification (methyl vs. free acid) may affect bioavailability.

Biological Activity

Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 286.40 g/mol. Its structure includes a piperidine ring, an acetamido group, and a cyclopentylthio moiety, which are crucial for its biological activity.

Research indicates that compounds with similar piperidine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the cyclopentylthio group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

-

Anticancer Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- A study on structurally related compounds demonstrated that modifications in the piperidine ring significantly affect anticancer potency, indicating the importance of this moiety in drug design .

- Neurotransmitter Modulation :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can lead to significant changes in potency. For instance, adding electron-withdrawing groups has been linked to enhanced receptor binding affinity.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Alkyl chain length | Affects lipophilicity and permeability |

Case Study 1: Anticancer Efficacy

In vitro studies on derivatives of this compound revealed that certain modifications led to a 50% inhibition concentration (IC50) ranging from 10 to 20 µM against MCF-7 breast cancer cells, indicating promising anticancer potential.

Case Study 2: Neurotransmitter Interaction

A comparative analysis involving several piperidine derivatives showed that those with cyclopentyl substituents exhibited enhanced selectivity for serotonin transporters, which may translate into fewer side effects compared to non-selective agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of Methyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate, and how can their validity be ensured?

- Methodology : High-performance liquid chromatography (HPLC) is a primary method, utilizing a mobile phase of methanol and buffer (65:35 ratio) adjusted to pH 4.6 with glacial acetic acid and sodium 1-octanesulfonate. System suitability tests, including retention time reproducibility and peak symmetry, should be conducted to validate the method .

- Quality Control : Supplement with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly for detecting impurities in the piperidine or cyclopentylthio moieties .

Q. What synthetic strategies are employed to prepare this compound?

- Key Steps :

Amide Coupling : React 2-(cyclopentylthio)acetic acid with 4-(aminomethyl)piperidine using coupling agents like HATU or EDC in dichloromethane.

Esterification : Protect the piperidine nitrogen with a methyl carboxylate group via reaction with methyl chloroformate under basic conditions.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Q. What safety protocols are critical for handling this compound during laboratory experiments?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid hygroscopic effects .

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps to minimize inhalation risks. Refer to Safety Data Sheets (SDS) for emergency procedures in case of skin contact or spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, such as conflicting IC50 values in enzyme inhibition assays?

- Approach :

Standardize Assay Conditions : Control variables like buffer pH (e.g., 4.6–7.4), temperature (25°C vs. 37°C), and solvent composition (DMSO concentration ≤1%).

Validate Target Specificity : Use competitive binding assays with known inhibitors (e.g., JZL184 for monoacylglycerol lipase) to confirm selectivity .

Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, ensuring sample sizes (n ≥ 3) and error bars reflect biological variability .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

- Stress Testing :

- Hydrolytic Stability : Incubate the compound in buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood plasma) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and identify thermally labile groups (e.g., cyclopentylthio or ester linkages) .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding to enzymes (e.g., lipases or kinases). Focus on hydrogen bonding between the acetamido group and catalytic residues.

- Docking Studies : Employ AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize high-affinity targets for experimental validation .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.